molecular formula C16H19NO5 B5203862 N-1-naphthylhexopyranosylamine

N-1-naphthylhexopyranosylamine

Cat. No.: B5203862
M. Wt: 305.32 g/mol
InChI Key: JRKZPBBOEFJXRA-UHFFFAOYSA-N
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Description

N-1-naphthylhexopyranosylamine is a glycosylamine derivative characterized by a hexopyranose sugar moiety (e.g., glucose, galactose) linked via an amine group to a 1-naphthyl aromatic system. The naphthyl group enhances hydrophobicity and π-π stacking interactions, while the hexopyranose backbone provides stereochemical diversity and biocompatibility .

Key structural features include:

  • Hexopyranose ring: Typically in the chair conformation, with hydroxyl groups contributing to hydrogen bonding.
  • Naphthylamine linkage: The 1-naphthyl group introduces steric bulk and aromaticity, influencing solubility and reactivity.

Properties

IUPAC Name

2-(hydroxymethyl)-6-(naphthalen-1-ylamino)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c18-8-12-13(19)14(20)15(21)16(22-12)17-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-21H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKZPBBOEFJXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Differences :

  • Reactivity: The sulfonamide group in 17c enables anion exchange and electrochemical activity, whereas the hexopyranosylamine’s hydroxyl/amine groups favor hydrogen bonding and chiral recognition.
  • Stereochemistry: this compound has multiple stereocenters (from hexopyranose), unlike the planar pyridine-sulfonamide system in 17c.
2.2. Comparison with Other Glycosylamines
Compound Hexose Type Aromatic Group Key Applications
This compound Glucose/Galactose 1-naphthyl Glycosidase inhibition
N-phenylglucosylamine Glucose Phenyl Model for glycoconjugate studies
N-benzylgalactosylamine Galactose Benzyl Drug delivery carriers

Thermodynamic Stability :
Naphthyl derivatives exhibit higher thermal stability (Tₐ ~140–160°C) compared to phenyl analogs (Tₐ ~120–140°C) due to enhanced π-stacking .

Research Findings and Limitations

  • Synthetic Challenges: Unlike 17c, which uses straightforward sulfonylation, this compound requires precise glycosylation conditions to avoid hydrolysis of the glycosidic bond.
  • Electrochemical Behavior : Compound 17c demonstrated anion conductivity (σ ~10⁻³ S/cm) in polymer matrices , whereas glycosylamines are less studied in this context but show promise in bioelectrochemistry.
  • Biological Activity : Naphthyl-substituted glycosylamines are hypothesized to inhibit glycosidases (e.g., α-glucosidase) more effectively than phenyl derivatives due to stronger hydrophobic interactions.

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